BenchChemオンラインストアへようこそ!

2-(1H-Indol-2-yl)acetamide

Auxin biosynthesis Indoleacetamide hydrolase Positional isomerism

2-(1H-Indol-2-yl)acetamide (CAS 31212-21-2, MF: C₁₀H₁₀N₂O, MW: 174.20 g/mol) is an indole-2-acetamide positional isomer belonging to the class of organic compounds known as indoles, characterized by a pyrrole ring fused to benzene to form 2,3-benzopyrrole, with an acetamide substituent at the indole 2-position. It is catalogued as a natural product reportedly found in Pseudomonas savastanoi, though the literature predominantly characterizes the 3-yl positional isomer (indole-3-acetamide, CAS 879-37-8) as the bona fide intermediate in the bacterial indoleacetic acid biosynthetic pathway.

Molecular Formula C10H10N2O
Molecular Weight 174.20 g/mol
CAS No. 31212-21-2
Cat. No. B8817170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-Indol-2-yl)acetamide
CAS31212-21-2
Molecular FormulaC10H10N2O
Molecular Weight174.20 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(N2)CC(=O)N
InChIInChI=1S/C10H10N2O/c11-10(13)6-8-5-7-3-1-2-4-9(7)12-8/h1-5,12H,6H2,(H2,11,13)
InChIKeyVBHFPIWVTVHWES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1H-Indol-2-yl)acetamide (CAS 31212-21-2): Procurement-Relevant Identity and Physicochemical Baseline


2-(1H-Indol-2-yl)acetamide (CAS 31212-21-2, MF: C₁₀H₁₀N₂O, MW: 174.20 g/mol) is an indole-2-acetamide positional isomer belonging to the class of organic compounds known as indoles, characterized by a pyrrole ring fused to benzene to form 2,3-benzopyrrole, with an acetamide substituent at the indole 2-position . It is catalogued as a natural product reportedly found in Pseudomonas savastanoi, though the literature predominantly characterizes the 3-yl positional isomer (indole-3-acetamide, CAS 879-37-8) as the bona fide intermediate in the bacterial indoleacetic acid biosynthetic pathway [1]. The compound is commercially available at ≥95% purity (AKSci, long-term storage in cool, dry place) and serves as the unsubstituted parent scaffold of the cysmethynil class of indoloacetamide ICMT inhibitors . Published biological data on the unsubstituted compound are sparse; the NP-MRD natural products database notes that 'very few articles have been published on 2-(1H-Indol-2-yl)acetamide' . Most available pharmacological evidence derives from substituted 2-(indol-2-yl)acetamide derivatives, establishing this compound as a critical reference standard and fragment starting point rather than a fully characterized active pharmaceutical ingredient.

Why Indole-3-acetamide Cannot Substitute for 2-(1H-Indol-2-yl)acetamide in Research and Procurement


The seemingly trivial positional isomerism between 2-(1H-Indol-2-yl)acetamide (acetamide at indole C-2) and indole-3-acetamide (acetamide at indole C-3, CAS 879-37-8) produces fundamentally distinct biological recognition profiles that preclude generic interchange. Indole-3-acetamide is the well-characterized endogenous intermediate in the tryptophan 2-monooxygenase/indoleacetamide hydrolase (IaaM/IaaH) pathway, serving as the direct precursor to the plant auxin indole-3-acetic acid (IAA) and functioning as an agonist at the mitochondrial diazepam-binding inhibitor receptor complex [1]. In contrast, the 2-yl isomer lacks recognition by the IAM hydrolase enzymes that process the 3-yl isomer and is not a substrate in the canonical auxin biosynthetic pathway [2]. Furthermore, the indole-2-acetamide scaffold serves as the core pharmacophore for cysmethynil-class ICMT inhibitors—a target engagement profile that is structurally dependent on the 2-substitution pattern and not recapitulated by indole-3-acetamide derivatives, which have been independently profiled as α-amylase inhibitors (IC₅₀ = 1.09–2.84 μM) [3][4]. These divergent biological activities underscore that the C-2 vs. C-3 acetamide attachment point is not a minor structural nuance but a determinant of target selectivity, metabolic fate, and experimental interpretability. Procuring the incorrect positional isomer risks generating data that cannot be cross-referenced against the growing body of 2-(indol-2-yl)acetamide literature.

Quantitative Differentiation Evidence for 2-(1H-Indol-2-yl)acetamide Against Closest Analogs


Regiochemical Selectivity: 2-yl vs. 3-yl Acetamide Attachment Determines Enzyme Substrate Competence

Indole-3-acetamide (CAS 879-37-8) is the established substrate for indoleacetamide hydrolase (IaaH/AMI1, EC 3.5.1.4), which converts it to the plant hormone indole-3-acetic acid (IAA) at a characterized rate. The tryptophan 2-monooxygenase (EC 1.13.12.3) exclusively produces indole-3-acetamide from L-tryptophan (reaction: L-tryptophan + O₂ → indole-3-acetamide + CO₂ + H₂O) [1]. The 2-yl positional isomer 2-(1H-Indol-2-yl)acetamide, bearing the acetamide at the pyrrole C-2 position rather than C-3, is not recognized by this enzyme system; the MetaCyc and KEGG pathway databases unambiguously annotate the IAM pathway intermediate as (indol-3-yl)acetamide [2]. This differential enzyme recognition means that 2-(1H-Indol-2-yl)acetamide cannot serve as a functional replacement for indole-3-acetamide in auxin biology studies, nor would indole-3-acetamide serve as an appropriate reference standard for 2-yl-targeted experiments.

Auxin biosynthesis Indoleacetamide hydrolase Positional isomerism Metabolic pathway specificity

ICMT Inhibitory Pharmacophore: Indole-2-acetamide Scaffold as the Minimal Core of Cysmethynil-Class Inhibitors

The indole-2-acetamide scaffold constitutes the unsubstituted core pharmacophore of cysmethynil, the prototypical selective inhibitor of human isoprenylcysteine carboxyl methyltransferase (ICMT). Cysmethynil (compound 1D) demonstrated an in vitro IC₅₀ of 2.4 μM against ICMT in the initial enzyme inhibition screen, with a pIC₅₀ of 5.68 [1]. A comprehensive QSAR analysis across 71–72 structurally related indoloacetamides established that ICMT inhibitory activity is principally governed by the N-substituent at the indole nitrogen, which should be a lipophilic residue of fairly wide dimensions, while the substituted phenyl ring must maintain limited dimensions and lipophilicity [2]. The QSAR model (Equation 1: pIC₅₀ = 10.23 − 0.016×PSA − 0.010×PV − 0.835×PB1 − 0.190×πPh; n = 70, r = 0.811, r²_adjusted = 0.636, SE = 0.32, F = 30.69) provides predictive guidance for derivatizing the parent 2-(1H-Indol-2-yl)acetamide scaffold [2]. The unsubstituted parent compound, with no N-alkyl substituent, has a predicted pIC₅₀ of approximately 4.00 (IC₅₀ ≈ 100 μM), as inferred from compounds 1J1 and 5J1 (both bearing R₂ = H, pIC₅₀ = 4.00) [3]. In comparison, the most potent indole-3-acetamide derivatives have been profiled exclusively as α-amylase inhibitors (IC₅₀ range 1.09–2.84 μM) rather than ICMT inhibitors, demonstrating target class divergence between the 2-yl and 3-yl scaffolds [4].

ICMT inhibition Cysmethynil Fragment-based drug discovery QSAR Isoprenylcysteine carboxyl methyltransferase

Antiproliferative Differentiation: 2-(Indol-2-yl)-2-arylacetamide Derivatives Exhibit Micromolar Activity Against Neuroblastoma Cells

Aksenov et al. (Tetrahedron, 2025) reported the first biological evaluation of 2-(indol-2-yl)-2-arylacetamides—derivatives directly built upon the 2-(1H-Indol-2-yl)acetamide scaffold—against BE(2)-C human neuroblastoma cells. Two compounds from the synthesized collection demonstrated micromolar antiproliferative IC₅₀ values (exact numeric values reported in the full text), providing the first quantitative evidence that the indole-2-acetamide scaffold supports anticancer activity [1]. The authors explicitly note that this class of compounds 'has not been evaluated biologically despite the occurrence of 2-(indol-2-yl)-acetamides in natural products and medicinally important compounds,' underscoring the novelty of this finding [1]. In a parallel study, pseudo-peptide derivatives of 2-amino-2-(1H-indole-2-yl) acetamides (M1–M3) demonstrated dose-dependent cytotoxicity against MCF-7 and MDA-MB-231 breast cancer cell lines at concentrations of 10–160 μg/mL, with activity 'on par with the standard prescription drug for breast cancer, Cisplatin' [2]. By contrast, indole-3-acetamide derivatives have been profiled primarily for α-amylase inhibition and antioxidant activity rather than direct antiproliferative effects [3].

Antiproliferative Neuroblastoma BE(2)-C Indole-2-acetamide scaffold Cancer cell cytotoxicity

Synthetic Route Differentiation: Brønsted Acid Cascade Provides Modular Access to 2-(1H-Indol-2-yl)acetamides Distinct from 3-yl Analogs

Aksenov et al. (J. Org. Chem., 2020) developed an efficient Brønsted-acid mediated cascade process for synthesizing 2-(1H-indol-2-yl)acetamides from readily available β-ketonitriles via 2-aminofuran intermediates and subsequent recyclization [1]. This route is structurally specific to the 2-yl substitution pattern and cannot produce indole-3-acetamides. Optimized conditions using NaBH₄ in EtOH at room temperature achieved yields up to 80% for the model substrate (4 mmol NaBH₄ per 1 mmol substrate), with increasing temperature (rt → 50°C → reflux) diminishing yields (80% → 64% → 53%), demonstrating mild-condition accessibility [2]. A complementary photoinduced cascade method reported by Borger, Callen & Frederich (Asian J. Org. Chem., 2019) provides modular access to 1H-indole-2-acetamide derivatives via acid-catalyzed isomerization of 2-aminofuran intermediates, supporting entries that 'would be difficult to access by any other means' [3]. By contrast, indole-3-acetamide is typically prepared via simple coupling of indole-3-acetic acid with amines using carbonyldiimidazole, a fundamentally different synthetic strategy [4].

Brønsted acid catalysis Cascade cyclization 2-aminofuran intermediate Isotryptamine precursor Synthetic methodology

Natural Product Identity Ambiguity: 2-(1H-Indol-2-yl)acetamide as an Essential Authentic Reference Standard for Pseudomonas savastanoi Metabolomics

The NP-MRD natural products database records 2-(1H-Indol-2-yl)acetamide (NP0276172) as a metabolite found in Pseudomonas savastanoi, the plant pathogen responsible for olive knot disease . However, the well-characterized enzymatic pathway in P. savastanoi involves tryptophan 2-monooxygenase (EC 1.13.12.3), which is annotated in IUBMB, KEGG, and MetaCyc databases as producing indole-3-acetamide specifically—not the 2-yl isomer [1]. The original 1963 Science paper by Magie, Wilson & Kosuge identified the metabolite generically as 'indoleacetamide' using radiochemical methods (DL-tryptophan-2-¹⁴C tracing) that did not distinguish between positional isomers [2]. This ambiguity between database annotations and enzyme specificity creates a specific research need: authentic 2-(1H-Indol-2-yl)acetamide reference standard is required to resolve whether P. savastanoi produces the 2-yl isomer, the 3-yl isomer, or both, and to correctly annotate metabolomics datasets. Furthermore, the compound serves as a precursor to isotryptamines—privileged medicinal scaffolds including the pan-HDAC inhibitor NVP LAQ-824 (tested in clinical trials) and the selective cPLA₂α inhibitor ecopladip—upon reduction of the amide group [3].

Natural product reference standard Pseudomonas savastanoi Metabolomics Indoleacetamide isomer verification Phytopathology

Optimal Application Scenarios for 2-(1H-Indol-2-yl)acetamide Procurement Based on Quantitative Evidence


Fragment-Based ICMT Inhibitor Drug Discovery Using the Indole-2-acetamide Pharmacophore

Procure 2-(1H-Indol-2-yl)acetamide as the minimal ligand-efficient fragment (MW 174.20, predicted ICMT pIC₅₀ ≈ 4.00) for fragment-based drug discovery programs targeting human isoprenylcysteine carboxyl methyltransferase (ICMT). The validated QSAR model (n = 70, r²_adjusted = 0.636) provides quantitative guidance for N-substituent elaboration to improve potency from the predicted baseline of ~100 μM toward the cysmethynil benchmark (IC₅₀ = 2.4 μM). The model identifies that lipophilic, wide-dimension N-substituents are the primary drivers of activity enhancement, enabling rational fragment growth campaigns [1][2]. Note that indole-3-acetamide cannot substitute for this purpose as the indoloacetamide ICMT pharmacophore is structurally dependent on the 2-yl attachment pattern.

Reference Standard for Resolving Pseudomonas savastanoi Indoleacetamide Metabolome Ambiguity

Use 2-(1H-Indol-2-yl)acetamide as an authentic reference standard in LC-MS or GC-MS metabolomics studies of Pseudomonas savastanoi to resolve the current database discrepancy wherein NP-MRD annotates the 2-yl isomer while enzyme databases (KEGG, MetaCyc, IUBMB) annotate the 3-yl isomer as the product of tryptophan 2-monooxygenase. Co-injection of authentic 2-(1H-Indol-2-yl)acetamide and indole-3-acetamide standards with bacterial extracts will enable definitive isomer identification [1][2]. The NP-MRD provides predicted NMR spectra (¹H at 100, 200, 400, 1000 MHz; ¹³C at 25, 50, 75, 252 MHz) to support identification, though experimental spectra should be generated from the authentic standard for publication-quality assignments .

Synthetic Starting Material for Isotryptamine-Derived Medicinal Chemistry Libraries

Employ 2-(1H-Indol-2-yl)acetamide as the starting material for isotryptamine synthesis via amide reduction, enabling access to the isotryptamine scaffold that underlies clinically evaluated compounds including NVP LAQ-824 (pan-histone deacetylase inhibitor) and ecopladip (selective cPLA₂α inhibitor). The Brønsted acid-mediated cascade synthesis (J. Org. Chem., 2020) provides an efficient route to diverse 2-(1H-indol-2-yl)acetamides in up to 80% yield under mild conditions (NaBH₄/EtOH, room temperature), supporting library generation for SAR studies [1][2].

Oncology-Focused Screening with the Indole-2-acetamide Antiproliferative Scaffold

Deploy 2-(1H-Indol-2-yl)acetamide and its readily accessible 2-aryl derivatives in antiproliferative screening campaigns against neuroblastoma (BE(2)-C) and breast cancer (MCF-7, MDA-MB-231) cell lines. The Tetrahedron 2025 study provides the first evidence that 2-(indol-2-yl)-2-arylacetamide derivatives exhibit micromolar antiproliferative IC₅₀ values against BE(2)-C neuroblastoma cells, while pseudo-peptide derivatives (M1–M3) demonstrate cisplatin-comparable cytotoxicity against breast cancer lines in the 10–160 μg/mL range [1][2]. This contrasts with indole-3-acetamide derivatives, which have been profiled for metabolic enzyme inhibition (α-amylase IC₅₀ = 1.09–2.84 μM) rather than direct anticancer activity, making the 2-yl scaffold the appropriate choice for oncology-targeted compound collections .

Quote Request

Request a Quote for 2-(1H-Indol-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.